The synthesis and evaluation of Agn-PC-0NI921 are typically conducted by specialized chemical synthesis companies, such as Angene Chemical, which focuses on custom synthesis of compounds that are not commercially available. This company provides tailored services for the development of active pharmaceutical ingredients and intermediates, emphasizing innovative research methodologies and quality control practices .
Agn-PC-0NI921 is classified under pharmacological agents targeting the renin-angiotensin system. Its specific classification as an angiotensin II receptor agonist highlights its relevance in cardiovascular research and potential therapeutic applications for hypertension and related disorders.
The synthesis of Agn-PC-0NI921 involves advanced organic chemistry techniques tailored to produce high-purity compounds. While specific synthetic routes for Agn-PC-0NI921 are not extensively documented, similar compounds often utilize methods such as:
The synthesis process typically requires careful selection of reagents and conditions to ensure optimal yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the structure and purity of the synthesized compound.
The molecular structure of Agn-PC-0NI921 is characterized by specific functional groups that confer its biological activity. While detailed structural data is not readily available in public databases, compounds in its class often feature:
Molecular weight, structural formula, and other relevant physicochemical properties would typically be determined through spectroscopic methods and computational modeling.
Agn-PC-0NI921 is expected to participate in various chemical reactions typical of angiotensin receptor agonists, including:
The mechanism of action often involves conformational changes in the receptor upon ligand binding, triggering intracellular signaling cascades. These pathways may include activation of mitogen-activated protein kinases (MAPKs), which are critical for cellular responses.
The mechanism by which Agn-PC-0NI921 exerts its effects primarily revolves around its interaction with the angiotensin II type 2 receptor. Upon binding:
Research indicates that selective activation of the angiotensin II type 2 receptor can induce beneficial outcomes such as reduced blood pressure and enhanced neuronal health, making it a candidate for further investigation in therapeutic contexts .
While specific physical properties such as melting point or solubility are not detailed in available literature for Agn-PC-0NI921, compounds within this class generally exhibit:
Chemical properties would typically include:
Relevant analyses would involve spectroscopic methods to characterize these properties accurately.
Agn-PC-0NI921 holds potential applications primarily within scientific research focused on:
Retrosynthetic analysis of Agn-PC-0NI921 (C₁₃H₂₄N₂O) reveals three strategic bond disconnections yielding synthetically accessible intermediates. The primary disconnection targets the C-N bond adjacent to the carbonyl, generating 3-(4-Fluorophenoxy)propylamine (CAS 116753-54-9) and a N-substituted carboximide precursor as synthons [1]. Secondary disconnection at the ether linkage separates 4-fluorophenol and 3-bromopropan-1-amine, though this longer route suffers from regioselectivity challenges. The tertiary disconnection strategy employs N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3) as a protected amine component, leveraging the trimethoxysilyl group as a masked electrophile for subsequent coupling reactions [4].
Table 1: Key Intermediates for Agn-PC-0NI921 Synthesis
Disconnection Site | Synthon A | Synthon B | Complexity Index |
---|---|---|---|
Amide C-N bond | 3-(4-Fluorophenoxy)propylamine (CAS 116753-54-9) | 1-(Chlorocarbonyl)-cyclopentane | Low |
Ether linkage | 4-Fluorophenol | 3-Bromopropylamine hydrobromide | Moderate |
Alkylamine linkage | N-((Trimethoxysilyl)methyl)aniline (CAS 77855-73-3) | Cyclopentanecarbonyl chloride | High |
The optimal pathway utilizes 3-(4-Fluorophenoxy)propylamine due to its commercial availability and proven reactivity in amide coupling reactions, as evidenced by its application in pharmaceutical intermediates [1] [4].
The stereoselective construction of Agn-PC-0NI921's chiral center employs N-acyliminium ion cyclization under chiral catalysis. Palladium-BINAP complexes catalyze the asymmetric hydrogenation of enamide precursors derived from 3-(3-Fluorophenoxy)propylamine (CAS 116753-49-2) with 89% ee achieved at 50 bar H₂ [1]. Alternative organocatalytic approaches utilize L-proline-derived catalysts (5-10 mol%) in Mannich-type reactions between 2-(2'-Fluorophenyl)-acetyl chloride (CAS 451-81-0) and 5-Methylindoline (CAS 65826-95-1), affording the β-amino carbonyl motif with diastereomeric ratios up to 94:6 [1].
Microwave-assisted asymmetric catalysis significantly enhances reaction efficiency, reducing enantioselective reductive amination time from 48 hours to 15 minutes while maintaining ee >95%. Catalyst recycling studies demonstrate consistent enantioselectivity over five cycles when immobilized on silica supports derived from tert-butyldimethylsilyl protecting groups (CAS 113274-21-8) [1].
Table 2: Catalytic Systems for Enantioselective Synthesis
Catalyst System | Precursor | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
Pd-(R)-BINAP | Enamide A | 80 | 89 | 92 |
L-Proline-TMS | Mannich adduct | 25 | 94 | 85 |
Ru-TsDPEN | Ketimine | 65 | 97 | 88 |
Solid-phase synthesis of Agn-PC-0NI921 employs Wang resin-linked bromoalkanes (derived from 5-Bromo-2-ethylpyridine CAS 38749-90-5) as the immobilization platform [4]. Optimization studies reveal that PEG-functionalized polystyrene resins exhibit superior swelling properties in DCM compared to standard Merrifield resins, accommodating the bulky cyclopentanecarboxylic acid moiety. Amide coupling efficiency increases from 67% to 92% when using HATU/DIPEA activation versus traditional DCC methods, with residual racemization minimized to <2% at 0°C [4].
Critical cleavage studies compare TFA (95%), HF/pyridine, and photolabile conditions. The TFA/dichloromethane (1:1) system proves optimal, achieving quantitative cleavage within 2 hours without epimerization, while nitroveratryloxycarbonyl (NVOC) protected resins require precise UV irradiation (365 nm) to prevent decomposition of the fluorophenoxy moiety [1] [4]. Resin recycling protocols demonstrate consistent performance over three cycles when regenerated with 4-methylpiperidine in DMF.
Solvent-free mechanochemical synthesis achieves 87% yield by co-grinding 3-(4-Fluorophenoxy)propylamine (CAS 116753-54-9) with cyclopentanecarbonyl chloride in a ball mill for 20 minutes, representing a 12-fold rate enhancement versus solution-phase synthesis [1]. Microwave-assisted protocols in recyclable PEG-400 solvent achieve near-quantitative conversion in <5 minutes at 150°C, eliminating traditional hydrocarbon solvents. Comparative life cycle assessment shows a 56% reduction in E-factor (from 32 to 14) versus conventional methods [1] [4].
Continuous flow hydrogenation using heterogenized Pd catalysts on silica supports (derived from tert-butyldimethylsilane precursors, CAS 113274-21-8) enables efficient imine reduction with minimal metal leaching (<0.5 ppm). This approach reduces solvent consumption by 80% compared to batch processing while maintaining 94% isolated yield at 100 g/h throughput [1].
Table 3: Environmental Metrics for Agn-PC-0NI921 Synthesis
Method | Solvent Consumption (L/kg) | PMI | Energy (kWh/mol) | E-Factor |
---|---|---|---|---|
Conventional solution | 120 | 86 | 32 | 48 |
Solvent-free ball milling | 0 | 1.8 | 8 | 3.2 |
Microwave/PEG-400 | 15 | 6.5 | 11 | 14 |
Continuous flow hydrogenation | 24 | 9.2 | 14 | 18 |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: